molecular formula C10H16O3 B2799016 Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate CAS No. 1001180-78-4

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate

Cat. No. B2799016
M. Wt: 184.235
InChI Key: CDOYMQTVAXPCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate” is an organic compound that contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Molecular Structure Analysis

The molecular structure of “Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate” includes a five-membered ring, an ester group, and a ketone group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

“Ethyl 2-oxocyclopentanecarboxylate” has a molecular weight of 156.18 . It has a refractive index of 1.452 (lit.), a boiling point of 102-104 °C/11 mmHg (lit.), and a density of 1.054 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biomass Conversion and Polymer Production

One significant area of application is in the conversion of plant biomass to valuable chemicals and materials. Derivatives of related compounds have been studied for their potential in sustainable chemistry, notably in the synthesis of monomers and polymers from plant-derived platform chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives. These compounds offer an alternative feedstock for the chemical industry, promising to replace non-renewable hydrocarbon sources to a great extent (Chernyshev, Kravchenko, & Ananikov, 2017).

Antioxidant Activity Analysis

The study of antioxidants, particularly in food engineering, medicine, and pharmacy, is of major interest. The development of analytical methods to determine antioxidant activity has been critical. Various tests based on hydrogen atom transfer and electron transfer have been employed to assess the antioxidant capacity of complex samples. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, rely on spectrophotometry and are crucial in analyzing the antioxidant activity of compounds, which could be relevant for derivatives of Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate (Munteanu & Apetrei, 2021).

Ethylene Inhibition in Agriculture

The role of ethylene inhibitors in agriculture, specifically in extending the shelf life and preserving the quality of fruits and vegetables, has been explored. Compounds like 1-methylcyclopropene (1-MCP) demonstrate the potential benefits and limitations of ethylene inhibition technology for commercial purposes. Similar chemical modifiers or inhibitors could be developed from Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate derivatives to enhance agricultural productivity and post-harvest management (Watkins, 2006).

Electrochemical Surface Finishing and Energy Storage

The advancement in electrochemical technologies, especially those involving room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage, signifies another area of application. Haloaluminate RTILs, for instance, have seen renewed interest due to their improved handling and versatile applications in electrochemistry. Derivatives of Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate could potentially be used as solvents or components in these technologies, offering environmentally friendly and efficient solutions for surface finishing and energy storage systems (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

“Ethyl 2-oxocyclopentanecarboxylate” is classified as a combustible liquid . It has a flash point of 77 °C (170.6 °F) - closed cup . Proper personal protective equipment should be used when handling this compound .

properties

IUPAC Name

ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)8-7(11)5-6-10(8,2)3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYMQTVAXPCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate

CAS RN

1001180-78-4
Record name ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Rhodium acetate (170 mg) was added to a solution of ethyl 2-diazo-6-methyl-3-oxoheptanoate (0.5 g) in DCM (80 mL). A solution of ethyl 2-diazo-6-methyl-3-oxoheptanoate (7.652 g) in DCM (50 mL) was added in portions. The mixture was stirred at room temperature for 1 hour. 1N HCl (100 mL) was added. The organic phase was separated. The aqueous phase was extracted with DCM (100 mL). The combined DCM solutions were dried (Na2SO4). After filtration and concentration, the crude material was purified with flash chromatography to give ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate (7.54 g). 1H NMR (CDCl3, 400 MHz) δ (ppm): 4.25-4.09 (m, 2H), 2.52-2.37 (m, 2H), 2.03-1.99 (m, 2H), 1.80-1.67 (m 1H), 1.33-1.26 (m, 9H).
Name
ethyl 2-diazo-6-methyl-3-oxoheptanoate
Quantity
7.652 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
ethyl 2-diazo-6-methyl-3-oxoheptanoate
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
170 mg
Type
catalyst
Reaction Step Three

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